molecular formula C17H19FN2O2 B6994656 4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide

4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide

Cat. No.: B6994656
M. Wt: 302.34 g/mol
InChI Key: VPSWJYIBLSOOCT-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxymethyl-substituted pyridine ring, and a methylbutanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 3-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Pyridine Ring Functionalization: The next step involves the introduction of the hydroxymethyl group onto the pyridine ring. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the functionalized pyridine ring using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4-(3-fluorophenyl)-N-[3-(carboxymethyl)pyridin-2-yl]-3-methylbutanamide.

    Reduction: Formation of 4-(3-fluorophenyl)-N-[3-(aminomethyl)pyridin-2-yl]-3-methylbutanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide
  • 4-(3-bromophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide
  • 4-(3-methylphenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide

Uniqueness

4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12(8-13-4-2-6-15(18)10-13)9-16(22)20-17-14(11-21)5-3-7-19-17/h2-7,10,12,21H,8-9,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSWJYIBLSOOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)CC(=O)NC2=C(C=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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